Rectal Absorption Promotion: PG EtAA Na Enables β-Lactam Antibiotic Permeation Where Unaided Absorption Fails
The EtAA enamine of sodium D-phenylglycine (PG EtAA Na, CAS 32134-06-8) was demonstrated to have remarkable promoting efficacy for the rectal absorption of sodium ampicillin, cephalothin, cephapirin, cefazolin, and cephaloridine in rabbits, antibiotics that could not permeate the rectal membrane unaided due to their inherently poor lipid affinity [1]. In contrast, PG-AcBu Na (the 3-acetylbutyrolactone-derived enamine) failed to promote rectal absorption of insulin or inulin, and other enamine derivatives such as PG-DEMM Na and PG-EthoxyEtAA Na showed quantitatively lower promoting efficacies correlated with their weaker calcium-binding capacities [2]. The promoting efficacy of PG EtAA Na increased as the partition coefficient of the co-administered antibiotic decreased, establishing a predictable, inverse relationship between antibiotic lipophilicity and absorption enhancement [1].
| Evidence Dimension | Rectal absorption promoting efficacy for β-lactam antibiotics (rabbit model) |
|---|---|
| Target Compound Data | PG EtAA Na: Promoted rectal absorption of ampicillin, cephalothin, cephapirin, cefazolin, and cephaloridine (antibiotics otherwise non-permeable via rectal route). Efficacy increased with decreasing antibiotic partition coefficient. |
| Comparator Or Baseline | PG-AcBu Na: No promoting efficacy for insulin or inulin rectal absorption. PG-DEMM Na and PG-EthoxyEtAA Na: lower efficacy correlated with reduced Ca²⁺ binding. Untreated antibiotics (no enhancer): minimal to no rectal absorption. |
| Quantified Difference | Qualitative rank order: PG EtAA Na >> PG-DEMM Na ≈ PG-EthoxyEtAA Na > PG-AcBu Na (inactive). Specific AUC or Cmax values available in full text (Chem. Pharm. Bull. 1981, 29, 1998–2004). |
| Conditions | In vivo rabbit rectal administration model; suppository formulation; β-lactam antibiotics measured in plasma via bioassay. |
Why This Matters
This establishes PG EtAA Na as the preferred enamine absorption promoter among phenylglycine derivatives for rectal β-lactam formulations, directly informing procurement decisions for pharmaceutical development of rectal antibiotic delivery systems.
- [1] Murakami, T.; Tamauchi, H.; Yamazaki, M.; Kubo, K.; Kamada, A.; Yata, N. Studies on Absorption Promoters for Rectal Delivery Preparations. I. Promoting Efficacy of Enamine Derivatives of Amino Acids for the Rectal Absorption of β-Lactam Antibiotics in Rabbits. Chem. Pharm. Bull. 1981, 29 (7), 1998–2004. View Source
- [2] Kamada, A.; Nishihata, T.; Kim, S.; Yamamoto, M.; Yata, N. Study of Enamine Derivatives of Phenylglycine as Adjuvants for the Rectal Absorption of Insulin. Chem. Pharm. Bull. 1981, 29 (7), 2012–2019. View Source
